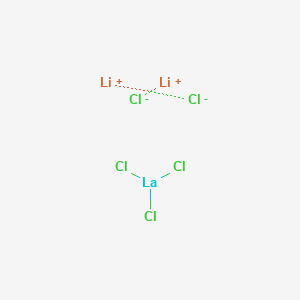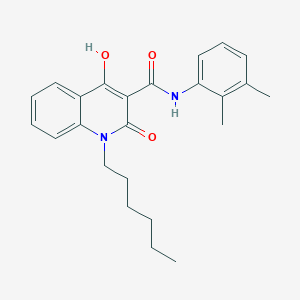
dilithium;trichlorolanthanum;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Its molecular formula is Cl5LaLi2, and it has a molecular weight of 330.1 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Dilithium;trichlorolanthanum;dichloride can be synthesized through the reaction of lanthanum chloride with lithium chloride in a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves mixing lanthanum chloride and lithium chloride in a 1:2 molar ratio and stirring the mixture at room temperature. The resulting solution is then filtered to remove any insoluble impurities .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Dilithium;trichlorolanthanum;dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state lanthanum compounds, while substitution reactions may produce various lanthanum complexes with different ligands .
Scientific Research Applications
Dilithium;trichlorolanthanum;dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent for metal exchange reactions and as a promoter for the addition of organometallic compounds to sterically hindered, enolizable, or α,β-unsaturated ketones or imines.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of dilithium;trichlorolanthanum;dichloride involves its interaction with specific molecular targets and pathways. The compound can coordinate with various ligands and metal centers, influencing their reactivity and stability. This coordination can lead to changes in the electronic and structural properties of the target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dilithium;trichlorolanthanum;dichloride include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of lanthanum and lithium chloride, which imparts distinct chemical and physical properties. This combination allows it to participate in a variety of chemical reactions and applications that are not possible with the individual components alone .
Properties
Molecular Formula |
Cl5LaLi2 |
|---|---|
Molecular Weight |
330.1 g/mol |
IUPAC Name |
dilithium;trichlorolanthanum;dichloride |
InChI |
InChI=1S/5ClH.La.2Li/h5*1H;;;/q;;;;;+3;2*+1/p-5 |
InChI Key |
YSKOYVQYUJUXCN-UHFFFAOYSA-I |
Canonical SMILES |
[Li+].[Li+].[Cl-].[Cl-].Cl[La](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol](/img/structure/B12053609.png)
![N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12053616.png)
![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12053632.png)
![1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B12053634.png)


![4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053646.png)
![4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053654.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053660.png)


![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)
